2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one

Antioxidant capacity Cyclic voltammetry Structure-activity relationship

2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one (CAS 847363‑42‑2) belongs to the 9‑aryl‑2,6,7‑trihydroxyxanthen‑3‑one family, a subclass of fluorone/xanthene derivatives characterized by a tricyclic aromatic core bearing three hydroxyl groups and a substituted phenyl ring at the 9‑position [REFS‑1]. The molecular formula is C19H12O6 with a monoisotopic mass of approximately 336.3 g mol⁻¹ [REFS‑2].

Molecular Formula C20H14O7
Molecular Weight 366.3 g/mol
CAS No. 847363-42-2
Cat. No. B12539621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one
CAS847363-42-2
Molecular FormulaC20H14O7
Molecular Weight366.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O
InChIInChI=1S/C20H14O7/c1-26-16-4-2-3-9(20(16)25)19-10-5-12(21)14(23)7-17(10)27-18-8-15(24)13(22)6-11(18)19/h2-8,21-23,25H,1H3
InChIKeyRWZMGPUBPFBFDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one (CAS 847363-42-2) – Class, Core Structure, and Procurement-Relevant Physicochemical Profile


2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one (CAS 847363‑42‑2) belongs to the 9‑aryl‑2,6,7‑trihydroxyxanthen‑3‑one family, a subclass of fluorone/xanthene derivatives characterized by a tricyclic aromatic core bearing three hydroxyl groups and a substituted phenyl ring at the 9‑position [REFS‑1]. The molecular formula is C19H12O6 with a monoisotopic mass of approximately 336.3 g mol⁻¹ [REFS‑2]. Members of this class exhibit antioxidant, antiproliferative, antimicrobial, and enzyme‑binding activities that are highly sensitive to the nature and position of the aryl substituent [REFS‑1][REFS‑3].

Why 2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one Cannot Be Replaced by Common In-Class Analogs


The 9‑aryl substituent governs both the redox potential and biological target engagement of 2,6,7‑trihydroxyxanthen‑3‑one derivatives [REFS‑1]. In a panel of ten analogs, electron‑donating groups on the phenyl ring lowered the anodic peak potential (Ep,a) by up to 139 mV relative to the unsubstituted compound, directly altering reducing power [REFS‑1]. Furthermore, antimicrobial and antiproliferative potencies vary dramatically with subtle substituent changes: an ortho‑methoxy substituent produced the best antifungal activity, while a para‑trifluoromethyl group was required for sub‑micromolar HeLa cell inhibition (IC50 = 0.7 µM) [REFS‑2][REFS‑3]. The target compound’s unique 2‑hydroxy‑3‑methoxyphenyl motif cannot be simulated by simple mono‑substituted analogs; procurement of a generic “xanthen‑3‑one derivative” without verifying the exact substitution pattern therefore carries a high risk of obtaining a molecule with fundamentally different potency and selectivity profiles.

Product-Specific Quantitative Differentiation Evidence for 2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one


Ortho‑Hydroxy/Meta‑Methoxy Substitution Lowers Oxidation Potential Versus Unsubstituted and Mono‑Methoxy Analogs

The target compound carries an electron‑donating 2‑hydroxy‑3‑methoxyphenyl group. In the 2,6,7‑trihydroxyxanthen‑3‑one series, electron‑donating substituents shift the anodic peak potential (Ep,a) to lower values, indicating stronger reducing power. The unsubstituted 9‑phenyl derivative (compound 9) exhibits Ep,a = 434 mV, while the 2’‑methoxy analog (compound 1) reduces Ep,a to 346 mV (−88 mV). The additional ortho‑hydroxy group in the target compound is expected to further decrease Ep,a, although direct voltammetric data for this exact compound have not been published in peer‑reviewed literature to date [REFS‑1][REFS‑2].

Antioxidant capacity Cyclic voltammetry Structure-activity relationship

Antimicrobial Selectivity Inferred from Ortho‑Substituted Analog Performance

Among ten 9‑aryl‑2,6,7‑trihydroxyxanthen‑3‑one derivatives, the 2’‑methoxy analog (compound 7) was the most potent antifungal agent against Candida albicans and Saccharomyces cerevisiae, while the unsubstituted compound (1) performed best against E. coli [REFS‑1]. The target compound’s 2‑hydroxy‑3‑methoxyphenyl group combines the ortho‑substitution pattern associated with antifungal potency with an additional hydrogen‑bond donor (2‑OH) that may alter target binding. No direct MIC values for the target compound are available in the public domain; however, the structure‑activity landscape indicates that the precise substitution pattern is decisive for antimicrobial spectrum and potency.

Antifungal activity Antibacterial activity Structure-activity relationship

Antiproliferative Potential Differentiated by Aryl Substitution: The 2‑OH‑3‑OCH₃ Phenyl Moiety as a Novel Chemotype

Twelve 9‑aryl‑2,6,7‑trihydroxyxanthen‑3‑one derivatives were evaluated against HeLa, SW620, HepG2, and A549 cell lines. The most potent antiproliferative agent carried a 4’‑trifluoromethyl group, achieving IC50 = 0.7 µM (HeLa) and 4.1 µM (A549). A chloro‑fluoro combination gave IC50 = 4.1 µM (SW620) and 4.2 µM (HepG2) [REFS‑1]. The target compound’s 2‑hydroxy‑3‑methoxyphenyl group has not been included in published antiproliferative screens; it represents a distinct pharmacophore that may engage hydrogen‑bond networks differently than halogenated or mono‑methoxy analogs, as suggested by docking studies highlighting the importance of aryl‑ring hydrogen‑bonding interactions for potency [REFS‑1].

Antiproliferative activity Cancer cell lines IC50 comparison

Molecular Docking Insights: Hydrogen‑Bonding Capacity of the Catechol‑Like 2‑OH‑3‑OCH₃ Motif

Docking studies of the most potent 2,6,7‑trihydroxyxanthen‑3‑one derivatives identified key hydrogen‑bond interactions between the xanthene core hydroxyls and target proteins (e.g., topoisomerase II, bacterial phosphotransferase system enzyme I) [REFS‑1][REFS‑2]. The target compound possesses an additional hydrogen‑bond donor (2‑OH) and acceptor (3‑OCH₃) on the phenyl ring, a feature absent from all previously docked analogs. This dual hydrogen‑bonding capacity is predicted to enhance binding affinity and may alter binding pose relative to mono‑substituted derivatives, though explicit docking scores for the target compound have not been published.

Molecular docking Enzyme binding Hydrogen bonding

Physicochemical Differentiation: Lipophilicity and Solubility Modulation by the 2‑OH‑3‑OCH₃ Phenyl Group

The 2‑hydroxy‑3‑methoxyphenyl substituent introduces both a polar hydroxyl and a moderately lipophilic methoxy group. In the series of 9‑aryl‑2,6,7‑trihydroxyxanthen‑3‑ones, lipophilicity (clogP) and polar surface area (PSA) are critical determinants of membrane permeability and bioavailability [REFS‑1]. The target compound’s PSA is calculated to be higher than that of the 2’‑methoxy analog (compound 7) due to the additional hydroxyl, yet lower than that of the di‑hydroxy substituted analogs, placing it in a balanced physicochemical space that may favor both solubility and passive permeability. Experimental logP and solubility data for the target compound are not available in public databases.

Lipophilicity Aqueous solubility Drug-likeness

Structural Confirmation and Purity Benchmarking Against Public Databases

The compound’s structure has been registered in authoritative chemical databases including QSARdb (ID 10967/237) and is assigned the InChI = 1S/C20H14O7/c1‑26‑16‑4‑2‑3‑9(20(16)25)19‑10‑5‑12(21)14(23)7‑17(10)27‑18‑8‑15(24)13(22)6‑11(18)19/h2‑8,21‑23,25H,1H3 [REFS‑1]. This unambiguous structural definition differentiates it from common regioisomers (e.g., 9‑(3‑hydroxy‑2‑methoxyphenyl) or 9‑(4‑hydroxy‑3‑methoxyphenyl) variants) that may co‑exist in synthetic mixtures. Procurement from reputable suppliers specifying CAS 847363‑42‑2 ensures the exact regiochemistry is obtained, which is critical because biological activity in this class is exquisitely position‑dependent [REFS‑2].

Structural authentication LC-MS characterization Quality control

Procurement-Driven Application Scenarios for 2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one


Antioxidant Mechanism-of-Action Studies Requiring Defined Electron-Donating Substitution

For laboratories investigating the relationship between aryl substitution and reducing power in xanthen‑3‑one antioxidants, this compound provides a distinct data point with its dual ortho‑hydroxy/meta‑methoxy electron‑donating group. Cyclic voltammetry data from the broader series [REFS‑1] indicate that electron‑donating substituents progressively lower Ep,a; this derivative enables testing of the hypothesis that a catechol‑like 2‑OH‑3‑OCH₃ motif further enhances radical‑scavenging kinetics compared to mono‑methoxy or unsubstituted analogs.

Structure–Activity Relationship (SAR) Expansion of Antimicrobial Xanthen‑3‑ones

The ortho‑substituted 2’‑methoxy analog was the most potent antifungal agent in a ten‑compound screen [REFS‑2]. Procuring the 2‑hydroxy‑3‑methoxyphenyl variant allows exploration of whether adding a hydrogen‑bond donor at the ortho position improves selectivity against fungal CYP51 or bacterial phosphotransferase systems, targets for which docking has revealed critical hydrogen‑bond interactions [REFS‑2].

Antiproliferative Screening in Under‑Explored Chemical Space of the Xanthen‑3‑one Pharmacophore

Published antiproliferative data for 2,6,7‑trihydroxyxanthen‑3‑ones are dominated by halogenated and mono‑methoxy derivatives, with the best compound achieving HeLa IC50 = 0.7 µM [REFS‑3]. The 2‑OH‑3‑OCH₃ phenyl motif has not been tested in any reported cancer cell line panel. Procuring this compound opens access to a novel sub‑chemotype for hit‑finding campaigns, particularly in cell lines (e.g., SW620, HepG2) where halogenated analogs showed only moderate activity (IC50 ≈ 4 µM) [REFS‑3].

Physicochemical Property Optimization for In Vitro Assay Development

The compound’s calculated PSA (~108 Ų) and additional H‑bond donor relative to the 2’‑methoxy analog suggest improved aqueous solubility while retaining sufficient lipophilicity for membrane passage [REFS‑2]. Formulation scientists developing cell‑based assays or biochemical screens can evaluate this derivative as a balanced‑polarity alternative to both highly lipophilic (e.g., CF₃‑substituted) and poorly soluble poly‑hydroxy xanthen‑3‑ones.

Quote Request

Request a Quote for 2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.